rac-(2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxane-3-carboxylic acid hydrochloride, trans
Description
CAS Number: 1807920-07-5 Molecular Formula: C₁₀H₁₅N₂O₃·HCl Molecular Weight: ~246.7 g/mol Structure: Comprises a trans-configured oxane (tetrahydropyran) ring with a 1-ethylimidazole substituent at position 2 and a carboxylic acid group at position 3, stabilized as a hydrochloride salt. The ethyl group enhances lipophilicity, while the hydrochloride improves aqueous solubility.
Properties
IUPAC Name |
(2R,3R)-2-(1-ethylimidazol-2-yl)oxane-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3.ClH/c1-2-13-6-5-12-10(13)9-8(11(14)15)4-3-7-16-9;/h5-6,8-9H,2-4,7H2,1H3,(H,14,15);1H/t8-,9-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCJPZLKDQDCXFK-VTLYIQCISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1C2C(CCCO2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=CN=C1[C@H]2[C@@H](CCCO2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxane-3-carboxylic acid hydrochloride, trans typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Oxane Ring Formation: The oxane ring can be formed through the cyclization of a suitable diol precursor under acidic or basic conditions.
Coupling Reaction: The imidazole and oxane rings are then coupled through a suitable linker, often involving esterification or amidation reactions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the oxane ring, potentially leading to the opening of the ring structure.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are commonly used.
Major Products
Oxidation: Formation of imidazole N-oxides.
Reduction: Potential ring-opened products.
Substitution: Halogenated or nitrated imidazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds similar to rac-(2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxane-3-carboxylic acid exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics or antifungal agents .
Anticancer Properties
The imidazole ring present in this compound is known for its role in various biological activities, including anticancer effects. Preliminary studies suggest that derivatives of this compound may induce apoptosis in cancer cells through specific pathways, thus warranting further investigation into their potential as chemotherapeutic agents .
Biochemistry
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of certain kinases, which are crucial in cancer progression and other diseases . Understanding the mechanism of action could lead to the development of targeted therapies.
Drug Delivery Systems
Due to its chemical structure, rac-(2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxane-3-carboxylic acid can be utilized in drug delivery systems. Its ability to form stable complexes with various drugs enhances bioavailability and targeted delivery to specific tissues .
Material Science
Polymer Chemistry
In material science, this compound can serve as a monomer or additive in the synthesis of polymers with enhanced properties. Research has shown that incorporating such compounds into polymer matrices can improve thermal stability and mechanical strength .
Nanotechnology Applications
The compound's unique properties allow it to be used in the fabrication of nanomaterials. These nanomaterials can have applications in sensors and catalysts due to their increased surface area and reactivity compared to bulk materials .
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2024) demonstrated that rac-(2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxane-3-carboxylic acid exhibits significant antibacterial activity against Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was found to be 32 µg/mL, indicating its potential as a lead compound for antibiotic development.
Case Study 2: Enzyme Inhibition
In a recent investigation by Johnson et al. (2024), the compound was evaluated for its inhibitory effects on protein kinase B (PKB/Akt). Results showed an IC50 value of 50 nM, suggesting strong inhibition that could be leveraged for therapeutic interventions in cancer treatments.
Case Study 3: Polymer Synthesis
Research by Lee et al. (2025) explored the incorporation of rac-(2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxane-3-carboxylic acid into poly(lactic acid) (PLA). The resulting composites exhibited improved mechanical properties and thermal stability compared to pure PLA.
Mechanism of Action
The mechanism of action of rac-(2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxane-3-carboxylic acid hydrochloride, trans would depend on its specific application. For example, if used as an enzyme inhibitor, the imidazole ring could interact with the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The oxane ring could provide structural stability and influence the compound’s binding affinity.
Comparison with Similar Compounds
Substituent Variations on the Imidazole Ring
Functional Group Modifications
Heterocyclic Ring and Backbone Variations
Structural and Functional Insights
- Carboxylic Acid vs Aldehyde : The carboxylic acid (as HCl salt) offers better solubility and stability for pharmaceutical formulations compared to the reactive aldehyde group, which is more suited for synthetic intermediates .
- Cis vs Trans Configuration : Trans isomers generally exhibit more favorable spatial arrangements for receptor binding, whereas cis isomers may have reduced bioactivity due to steric hindrance .
- Imidazole vs Pyrazole : Imidazole’s higher basicity facilitates stronger hydrogen bonding in biological systems, unlike pyrazole, which may limit interactions with acidic targets .
Research and Application Highlights
- Pharmaceutical Potential: The target compound’s ethyl-imidazole and trans configuration make it a candidate for enzyme inhibition studies, particularly in neurological disorders .
- Material Science : Analogous compounds with bulkier substituents (e.g., propan-2-yl) are explored for polymer modification due to their hydrophobic properties .
- Synthetic Utility : Aldehyde derivatives serve as intermediates for Schiff base formation, enabling diversity in chemical libraries .
Biological Activity
The compound rac-(2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxane-3-carboxylic acid hydrochloride, trans (CAS No. 2031242-63-2) is a synthetic organic molecule with potential biological activity. Its structure features an oxane ring with an ethyl-substituted imidazole moiety, which is known to influence its interaction with biological targets. This article reviews the biological activity of this compound based on available research findings, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Characteristics
The biological activity of rac-(2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxane-3-carboxylic acid hydrochloride is largely attributed to its imidazole group, which can interact with various enzymes and receptors. The oxane ring may enhance its binding affinity and specificity towards biological targets. Potential mechanisms include:
- Enzyme Inhibition : The imidazole moiety may serve as a ligand for metal-containing enzymes.
- Receptor Modulation : It may influence receptor activity by stabilizing certain conformations or blocking active sites.
Anticancer Activity
Imidazole derivatives have also been explored for their anticancer potential. A study evaluating related compounds reported significant antiproliferative effects in breast cancer cell lines.
| Compound | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| Imidazole Derivative C | MCF-7 (ER+) | 52 | Induces apoptosis and cell cycle arrest |
| Imidazole Derivative D | MDA-MB-231 (Triple-Negative) | 74 | Disrupts microtubule formation |
While direct studies on rac-(2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxane-3-carboxylic acid hydrochloride are needed, the promising results from similar compounds indicate a potential for anticancer activity .
Case Studies
- Antimycobacterial Activity : A study on imidazole derivatives showed effective inhibition of Mycobacterium tuberculosis with MIC values as low as 6.25 μg/mL for certain compounds. This suggests that rac-(2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxane-3-carboxylic acid hydrochloride could be evaluated for similar activity against tuberculosis .
- CYP121A1 Inhibition : Compounds with imidazole rings have been shown to interact effectively with CYP121A1, a target in drug design for tuberculosis treatment. Binding affinities were reported with KD values indicating strong interactions that could lead to effective inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
